molecular formula C21H18FN5O2S B2586488 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852436-67-0

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2586488
M. Wt: 423.47
InChI Key: UGBIEKHSXWIJOL-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide” belongs to the class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .


Molecular Structure Analysis

Triazolopyridazines have a fused ring structure with nitrogen atoms at positions 1, 2, and 4 of the triazole ring and positions 3 and 6 of the pyridazine ring . The presence of the ethoxyphenyl and fluorophenyl groups, as well as the thioacetamide moiety, would add complexity to the molecule’s structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorophenyl and acetamide groups . These groups could potentially direct and influence chemical reactions involving this molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxy and fluorophenyl groups could increase its lipophilicity, potentially influencing its solubility and stability .

Scientific Research Applications

Anticancer Applications

  • Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitor

    This study explores the anticancer effects of a compound structurally related to your query. It shows potent antiproliferative activities against human cancer cell lines and suggests potential as a PI3K inhibitor with low toxicity (Wang et al., 2015).

  • Antioxidant and Anticancer Activity of Novel Derivatives

    This research involves the synthesis of derivatives with structures related to the compound , demonstrating significant antioxidant and anticancer activities, particularly against glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Antimicrobial Applications

  • Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives

    This study focuses on the synthesis of derivatives that have shown effective antimicrobial activities, comparable to standard drugs like ampicillin and fluconazole (Mostafa et al., 2008).

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives

    This research describes the synthesis of triazole derivatives and their evaluation for antimicrobial activities, indicating good or moderate activities against test microorganisms (Bektaş et al., 2007).

Other Applications

  • Radiosynthesis of [18F]PBR111, a selective radioligand for imaging with PET

    This study involves a compound structurally similar to your query and focuses on its application in positron emission tomography (PET) for imaging purposes (Dollé et al., 2008).

  • Synthesis of eosinophil infiltration inhibitors with antihistaminic activity

    This research explores the synthesis of compounds similar to the query and their application as antihistaminic agents and inhibitors of eosinophil infiltration, which is relevant in the treatment of atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-2-29-17-8-6-14(7-9-17)21-25-24-18-10-11-20(26-27(18)21)30-13-19(28)23-16-5-3-4-15(22)12-16/h3-12H,2,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBIEKHSXWIJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide

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